molecular formula C14H14F3N3O3S B2488657 N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2176070-40-7

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2488657
CAS RN: 2176070-40-7
M. Wt: 361.34
InChI Key: GXTMBPDZZMWTEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves multi-step chemical processes, including reactions with different reagents under specific conditions to achieve the desired compound. For instance, an efficient nine-step synthesis process has been developed for a structurally similar compound, showcasing the complexity and precision required in chemical synthesis to attain high yields and purity levels (Wu et al., 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like EPR, IR, Raman, and UV–Vis are commonly used to analyze the molecular structure of benzenesulfonamide derivatives. These methods provide insights into the compound's atomic arrangement, bonding, and electronic structure, revealing details like dimeric units, antiferromagnetic coupling, and specific spatial configurations (Ellena et al., 2007).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including condensation and cyclocondensation, to form new compounds with diverse biological and pharmacological activities. These reactions are crucial for exploring the chemical versatility and potential applications of such compounds (Hassan et al., 2009).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and applications (Mohamed-Ezzat et al., 2023).

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

  • Benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment due to their photophysical properties. For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups displayed significant singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Molecular Analysis

  • Comprehensive structural studies of sulfamethazine Schiff-base, a related benzenesulfonamide derivative, were performed using experimental and quantum chemical calculations. These studies have implications for understanding the stability and electronic structures of similar compounds, which can be crucial for designing drugs with improved activity and specificity (Mansour & Ghani, 2013).

Antimicrobial and Antituberculosis Activity

  • Novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and showed significant activity against Mycobacterium tuberculosis. This suggests that modifications to the benzenesulfonamide structure can lead to potent antimicrobial agents, potentially offering new avenues for tuberculosis treatment (Ghorab et al., 2017).

Antiproliferative and Anticancer Properties

  • Some N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared as potential antiproliferative agents, indicating the versatility of benzenesulfonamide derivatives in developing new anticancer drugs. These compounds showed significant antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for anticancer therapy (Motavallizadeh et al., 2014).

properties

IUPAC Name

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMBPDZZMWTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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